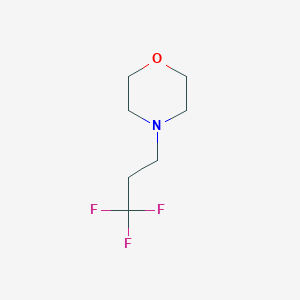

4-(3,3,3-Trifluoropropyl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

4-(3,3,3-trifluoropropyl)morpholine |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)1-2-11-3-5-12-6-4-11/h1-6H2 |

InChI Key |

QJVMVFANVDZPPF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC(F)(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 3,3,3 Trifluoropropyl Morpholine Precursors and Analogs

Elucidation of Reaction Pathways and Intermediates

The transformation of precursors and analogs of 4-(3,3,3-trifluoropropyl)morpholine often proceeds through complex mechanisms involving highly reactive intermediates. Elucidating these pathways is fundamental to understanding and controlling the chemical behavior of these fluorinated compounds.

Aminofluorination reactions, which install both an amino group and a fluorine atom across a double bond, can proceed through radical pathways, particularly when initiated by photoredox catalysis. In mechanisms analogous to those involving precursors of fluorinated morpholines, the key intermediates are often electrophilic nitrogen-centered radicals. nih.gov For instance, the reductive N-N bond cleavage of N-aminopyridinium salts, facilitated by an excited-state iridium photocatalyst, generates an amidyl radical. nih.gov This reactive species can then engage in subsequent bond-forming events.

The general pathway can be outlined as follows:

Generation of Amidyl Radical: An excited photocatalyst transfers an electron to an N-amino precursor, inducing the cleavage of a weak N–N bond to form an amidyl radical. nih.gov

Radical Addition: The electrophilic amidyl radical adds to an alkene in an anti-Markovnikov fashion. nih.gov

Oxidation and Cyclization: The resulting carbon-centered radical is oxidized by the photocatalyst, generating a cation that can be trapped by an intramolecular nucleophile, leading to cyclized products like tetrahydroisoquinolines. nih.gov

Mechanistic studies provide strong evidence for these radical pathways. Radical-trapping experiments using agents like N-tert-butyl-α-phenylnitrone (PBN) have successfully captured the transient amidyl radical intermediates, which were then detected by EPR spectroscopy and mass spectrometry. nih.gov Furthermore, DFT calculations have been employed to explore the feasibility of radical chain propagation pathways, supporting the proposed mechanism over polar alternatives. acs.org

Defluorinative cycloadditions are powerful methods for constructing cyclic and heterocyclic systems from readily available trifluoromethylated precursors. These reactions often proceed via an addition-elimination mechanism, where a metal catalyst plays a key role in activating the C-F bond. A notable example is the nickel-catalyzed [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes. core.ac.uk

The mechanism involves the following key steps:

Oxidative Cyclization: A low-valent nickel(0) complex reacts with the trifluoromethylalkene and an alkyne to form a nickelacyclopentene intermediate. core.ac.uk

β-Fluorine Elimination: This crucial step involves the elimination of a fluoride (B91410) ion from the trifluoromethyl group to the nickel center, breaking a strong C-F bond and forming a new C=C double bond. This process generates a nickel(II) fluoride species. core.ac.uk

Reductive Elimination/Catalyst Regeneration: To make the process catalytic, the resulting nickel(II) fluoride must be reduced back to the active nickel(0) species. This can be achieved using a stoichiometric reductant, such as a fluorophilic silicon reagent like triethylsilane (Et3SiH), which traps the fluoride and facilitates the regeneration of the Ni(0) catalyst. core.ac.uk

This pathway represents a combination of oxidative cyclization followed by β-fluorine elimination. The success of the catalytic cycle hinges on the efficient regeneration of the active Ni(0) catalyst from the stable Ni-F species formed during the elimination step. core.ac.uk

The nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry. While the carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally poor substrates for SN2 reactions, these reactions can be achieved under specific conditions, particularly in intramolecular settings. cas.cn For fluorinated amines, such as analogs of this compound, intramolecular cyclization via an SN2 pathway can be a viable route for forming heterocyclic structures.

The mechanism is characterized by a backside attack of a nucleophile on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com The feasibility of an SN2 reaction involving C-F bond cleavage is influenced by several factors:

Nature of the Nucleophile: Internal nitrogen or oxygen nucleophiles can effectively displace a fluoride ion if they are positioned correctly. cas.cn

Ring Size: The formation of stable 5- or 6-membered rings is generally favored. cas.cn

Substrate Structure: The conformational rigidity of the precursor can pre-organize the molecule for the intramolecular attack, accelerating the reaction. cas.cn

Stereochemical studies have provided definitive proof for the SN2 mechanism in these intramolecular defluorinative cyclizations. Reactions starting with a chiral precursor have shown a complete inversion of configuration in the product, which is a hallmark of the SN2 pathway. cas.cn This indicates that even the highly stable C-F bond can be cleaved through an intramolecular SN2 process, a concept often overlooked in standard organic chemistry. cas.cn

Computational and Experimental Mechanistic Studies

A combination of computational and experimental techniques is indispensable for a deep and accurate understanding of reaction mechanisms. DFT calculations provide theoretical insights into reaction energetics and transition state structures, while spectroscopic methods offer direct experimental evidence of transient species.

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms in silico. mdpi.comyoutube.com It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. youtube.com This information is used to map out the potential energy surface of a reaction and determine the most likely pathway.

In the context of reactions involving fluorinated amine precursors, DFT has been used to:

Analyze Transition States: By locating the transition state structure for a given elementary step, chemists can calculate the activation energy barrier. For instance, in the N-pentafluorosulfanylation of azabicyclobutanes, a reaction analogous to those involving fluorinated amines, DFT calculations were used to compute the free energy landscape for the radical addition step, identifying the rate-determining transition state. acs.org

Evaluate Mechanistic Proposals: DFT can be used to compare the energetic feasibility of different proposed mechanisms. Studies have compared radical versus polar pathways, providing theoretical support for the operative mechanism that aligns with experimental observations. acs.org

Predict Reactivity and Selectivity: By comparing the activation barriers for different possible reaction channels, DFT can help predict the outcome of a reaction, including its regioselectivity and stereoselectivity.

The table below shows representative data from DFT calculations on the N-inversion barriers for model N-SF5 and N-SF4CF3 azetidines, which are structurally related to intermediates in fluorination reactions. acs.org

| Compound | Calculated N-Inversion Barrier (kcal/mol) |

|---|---|

| Model N-SF5 Azetidine | 1.8 |

| Model N-SF4CF3 Azetidine | 2.5 |

While computational methods provide a theoretical framework, experimental detection of proposed intermediates is crucial for validating a mechanism. Various spectroscopic techniques are employed for this purpose. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR monitoring allows for the real-time observation of a reaction mixture, providing kinetic data and helping to identify transient species. ed.ac.uk For example, variable-temperature (VT) NMR studies can be used to "freeze out" dynamic processes and observe distinct signals for rapidly equilibrating species. acs.org In some cases, low N-inversion barriers prevent the observation of separate invertomers in solution, but they can be characterized in the solid state using single-crystal X-ray diffraction. acs.org Furthermore, nuclei other than ¹H and ¹³C, such as ¹⁹F and ¹⁴N, can provide valuable structural information about fluorinated compounds and their nitrogen-containing intermediates. acs.orged.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specifically used to detect and characterize species with unpaired electrons, i.e., radicals. In studies of radical-mediated aminofluorination, EPR spectroscopy, often in conjunction with spin trapping, has provided definitive evidence for the existence of amidyl radical intermediates. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can identify the mass of transient species, further confirming their structure. For example, APCI-MS (Atmospheric Pressure Chemical Ionization-Mass Spectrometry) has been used to detect the adduct formed between a radical intermediate and a spin trap. nih.gov

These experimental methods, when combined with computational analysis, provide a comprehensive picture of the reaction mechanism, from the initial bond-breaking and bond-forming events to the structures of the most fleeting intermediates.

Advanced Characterization Methodologies in the Research of 4 3,3,3 Trifluoropropyl Morpholine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are fundamental in determining the molecular structure of 4-(3,3,3-Trifluoropropyl)morpholine, providing detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

Advanced NMR Spectroscopy (e.g., ¹⁹F NMR, 2D NMR) for Fluorine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly insightful. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals and a wide chemical shift range, which makes it highly sensitive to the local electronic environment. nih.gov This sensitivity allows for the clear distinction of fluorine atoms within the molecule, even those in similar chemical environments. nih.gov

In the case of the trifluoropropyl group, the fluorine atoms would be expected to produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift and coupling constants of this signal would provide valuable information about the electronic effects of the morpholine (B109124) ring and the propyl chain on the CF₃ group. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the complete molecular structure. researchgate.netresearchgate.net These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and establishing the connectivity between the morpholine ring and the trifluoropropyl side chain. nih.gov For instance, an HMBC experiment would show long-range correlations between the protons on the carbon adjacent to the nitrogen in the morpholine ring and the carbons of the propyl chain, confirming the N-alkylation.

Table 1: Representative NMR Data for Morpholine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Coupling Constants (Hz) | Notes |

|---|---|---|---|

| ¹H | 2.5 - 3.8 | J(H,H) ≈ 2-10 | The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring typically appear at different chemical shifts. chemicalbook.com |

| ¹³C | 45 - 70 | The chemical shifts of the morpholine carbons are sensitive to the substituent on the nitrogen atom. researchgate.net | |

| ¹⁹F | Varies | J(H,F), J(C,F) | The chemical shift of the CF₃ group is highly dependent on its electronic environment. |

Note: Specific chemical shifts and coupling constants for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound (C₇H₁₂F₃NO), HRMS would provide an exact mass measurement that corresponds to its unique elemental formula. This data is crucial for confirming the identity of the synthesized compound and ruling out potential impurities or alternative products. The fragmentation pattern observed in the mass spectrum can also offer structural information, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected vibrational modes include:

C-F stretching: Strong absorption bands typically in the region of 1000-1400 cm⁻¹, characteristic of the trifluoromethyl group.

C-N stretching: A medium to weak absorption band in the 1020-1250 cm⁻¹ range, associated with the morpholine nitrogen.

C-O-C stretching: A strong, characteristic band for the ether linkage in the morpholine ring, usually appearing around 1100 cm⁻¹. researchgate.net

C-H stretching: Bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the morpholine and propyl groups.

The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule. nih.gov

Table 2: Expected IR Absorption Ranges for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Trifluoromethyl | C-F stretch | 1000 - 1400 | Strong |

| Morpholine (Amine) | C-N stretch | 1020 - 1250 | Medium-Weak |

| Morpholine (Ether) | C-O-C stretch | ~1100 | Strong |

| Aliphatic | C-H stretch | 2800 - 3000 | Medium-Strong |

X-ray Crystallography for Conformation and Absolute Stereochemistry

If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would reveal the chair conformation of the morpholine ring, which is the most stable arrangement for this heterocyclic system. nih.gov It would also definitively establish the spatial relationship between the morpholine ring and the trifluoropropyl substituent. In cases where stereocenters are present, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule. mdpi.com

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable method for purity analysis. A sharp, single peak in the chromatogram would indicate a high degree of purity. GC coupled with a mass spectrometer (GC-MS) can provide both retention time data for purity assessment and mass spectral data for identity confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity determination. A variety of stationary and mobile phases can be employed to achieve optimal separation of the target compound from any starting materials, byproducts, or degradation products. The area of the peak corresponding to this compound in the HPLC chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

These chromatographic methods are crucial final checks to ensure that the characterized compound is a single, pure substance, which is a prerequisite for any further chemical or biological studies.

Theoretical and Computational Chemistry Studies on 4 3,3,3 Trifluoropropyl Morpholine and Fluorinated Analogs

Electronic Structure and Reactivity Predictions via Quantum Mechanics

Quantum mechanical calculations are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. nih.gov For 4-(3,3,3-trifluoropropyl)morpholine, these studies focus on how the strongly electronegative fluorine atoms influence the electron distribution across the entire molecule. numberanalytics.com

The trifluoromethyl group (-CF3) acts as a strong electron-withdrawing group. This has a significant impact on the electronic properties of the morpholine (B109124) ring. Density Functional Theory (DFT) calculations can be employed to model this effect, showing a notable polarization of the carbon-fluorine bonds. mdpi.com This polarization, in turn, affects the nitrogen atom of the morpholine ring, modulating its basicity and nucleophilicity.

Frontier Molecular Orbital (FMO) analysis, a component of quantum mechanical studies, helps in understanding the reactivity of the molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into potential reaction sites. For instance, the analysis can predict the most likely sites for electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of Morpholine and a Fluorinated Analog

| Property | Morpholine | This compound |

| HOMO Energy (eV) | -9.5 | -10.2 |

| LUMO Energy (eV) | 2.1 | 1.5 |

| HOMO-LUMO Gap (eV) | 11.6 | 11.7 |

| Dipole Moment (Debye) | 1.47 | 3.5 |

Note: These are illustrative values and can vary based on the level of theory and basis set used in the calculation.

The data indicates that the introduction of the trifluoropropyl group lowers both the HOMO and LUMO energy levels, a typical consequence of introducing a strong electron-withdrawing group. The significantly larger dipole moment of the fluorinated compound highlights the increased polarity of the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is crucial to its function and interactions with other molecules. For cyclic structures like morpholine, different conformations, such as chair and boat forms, are possible. nih.gov The presence of a bulky and polar substituent like the 3,3,3-trifluoropropyl group can significantly influence the preferred conformation.

Conformational analysis of this compound often reveals that the chair conformation of the morpholine ring is the most stable. nih.gov Within this, the trifluoropropyl group can occupy either an equatorial or an axial position. Computational studies, such as those using the MP2 or B3LYP methods, can predict the energy difference between these conformers. researchgate.net Generally, the equatorial position is favored to minimize steric hindrance.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. These simulations can reveal the flexibility of the molecule and the transitions between different conformations. cnrs.fr For this compound, MD simulations can illustrate how the fluorinated tail moves and interacts with its environment, which is particularly important in understanding its behavior in different solvents or its interaction with biological targets.

Intermolecular Interactions and Supramolecular Assemblies

The fluorine atoms in this compound play a significant role in its intermolecular interactions, leading to the formation of specific supramolecular assemblies.

Analysis of Halogen Bonding and Fluorine-Fluorine Interactions

While fluorine is not a typical halogen bond donor, the concept of "halogen bonding" has expanded to include interactions involving fluorine under certain conditions. man.ac.uk More relevant to this compound are the non-covalent interactions that fluorine can participate in. The electron-rich nature of the fluorine atoms can lead to repulsive interactions, but under specific geometric arrangements, attractive fluorine-fluorine interactions can occur. rsc.org These are often driven by the dispersion forces and the unique electronic properties of the C-F bond.

In the context of supramolecular chemistry, the aggregation of fluorinated fragments can lead to the formation of "fluorous domains". man.ac.uk This can influence the crystal packing and self-assembly of molecules like this compound.

Hydrogen Bonding in Fluorinated Systems

The ability of organically bound fluorine to act as a hydrogen bond acceptor has been a topic of considerable debate. rsc.org However, a growing body of evidence from both experimental and computational studies suggests that C-F groups can indeed participate in weak hydrogen bonds. cas.cnresearchgate.netresearchgate.net

In the case of this compound, the fluorine atoms can act as weak hydrogen bond acceptors for suitable donor groups (like N-H or O-H) from other molecules. cas.cn Quantum chemical calculations can be used to characterize these interactions, predicting their geometry and strength. researchgate.net The nitrogen and oxygen atoms of the morpholine ring are much stronger hydrogen bond acceptors. nih.gov However, the presence of the trifluoromethyl group can influence the strength of these interactions through its inductive effects.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By comparing the calculated spectra with experimental data, a detailed assignment of the spectral features can be made, providing insights into the molecular structure and bonding.

Furthermore, computational methods can be used to explore potential reaction pathways. researchgate.net For example, DFT calculations can be used to map the potential energy surface of a reaction involving this compound, identifying transition states and calculating activation energies. nih.gov This can help in understanding the mechanism of known reactions or in predicting the feasibility of new synthetic routes. researchgate.net For instance, the reactivity of the morpholine nitrogen in nucleophilic substitution reactions can be computationally modeled.

Applications in Chemical Synthesis and Materials Science Research

4-(3,3,3-Trifluoropropyl)morpholine as a Precursor for Novel Synthetic Intermediates

There is no specific information in the searched literature detailing the use of this compound as a precursor for novel synthetic intermediates. However, the broader class of N-alkylated and fluorinated morpholines serves as a valuable template in medicinal chemistry and materials science. For instance, the closely related compound, 4-(2,2,3,3-tetrafluoropropyl)morpholine , is documented as a key intermediate in the synthesis of substituted 5-fluoro-1H-pyrazolopyridines, which are precursors for drugs developed for the treatment of cardiovascular disorders google.com. This suggests a potential, though unconfirmed, role for this compound in similar synthetic pathways.

Precursors for such compounds, like 4-(3-chloropropyl)morpholine nih.gov and 4-(3-bromopropyl)morpholine , are commercially available and represent logical starting points for the synthesis of this compound itself, likely through a nucleophilic fluorination reaction.

Enabling Access to Diverse Fluorinated Scaffolds

No specific research was found that demonstrates the use of this compound to create diverse fluorinated scaffolds. The introduction of a trifluoropropyl group is a common strategy in drug discovery to enhance properties like metabolic stability and binding affinity. Other fluorinated morpholine (B109124) derivatives, such as 3-fluoro-4-morpholinoaniline , are utilized as building blocks for a range of applications, including the synthesis of Schiff bases, carbon nanodots, and carbamates with antimicrobial properties ossila.com. This highlights the general utility of fluorinated morpholines in generating diverse molecular architectures ossila.comresearchgate.net.

Exploration in Supramolecular Chemistry and Self-Assembly of Fluorinated Systems

There is no available research on the role of this compound in supramolecular chemistry or the self-assembly of fluorinated systems. The field of supramolecular chemistry often utilizes molecules that can form ordered structures through non-covalent interactions, but the participation of this specific compound has not been documented.

Role as a Solvent or Reagent in Specific Chemical Transformations

The parent compound, morpholine , is sometimes used as a solvent or a basic reagent in organic synthesis wikipedia.org. However, there is no indication from the search results that this compound is used in a similar capacity. Its synthesis would render it significantly more expensive than morpholine, making its use as a bulk solvent unlikely.

Contribution to Fundamental Understanding of Organofluorine Chemistry

No publications were found where this compound was the subject of studies aimed at contributing to the fundamental understanding of organofluorine chemistry. Research in this area often focuses on materials like fluoropolymers or the synthesis of complex molecules where fluorine incorporation is a key step researchgate.netresearchgate.net.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.